![molecular formula C19H15FN6OS B2880063 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 863453-18-3](/img/structure/B2880063.png)

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

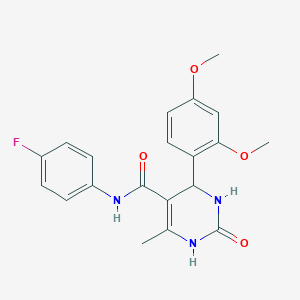

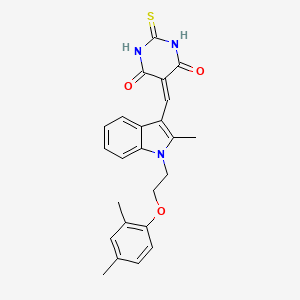

The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds have been synthesized as novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Synthesis Analysis

The synthesis of these compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed . The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Molecular Structure Analysis

The molecular structure of the compound was optimized using the GAUSSIAN 16W program package . The X-ray structure analysis verified the proposed structure and the reaction selectivity .Chemical Reactions Analysis

The carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates reacted with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .Wissenschaftliche Forschungsanwendungen

Potential Anticancer Agents

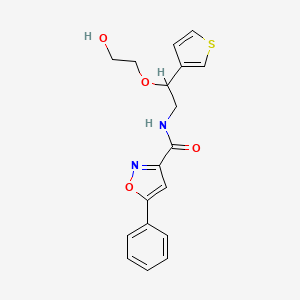

- Researchers have explored the synthesis and structure-activity relationships of new thiophene-based heterocycles, including pyrazole, pyridine, [1,2,4]triazolo[1,5-α]pyrimidine, benzimidazo[1,2-a]pyrimidine, and 1,2,4-triazolo[3,4-c][1,2,4]triazine derivatives incorporating a thiophene moiety. These compounds, synthesized from specific thiophene carboxylates, exhibited promising antibacterial and antifungal activities, with several showing potency against fungal strains like Aspergillus fumigates, comparable to or exceeding the standard drug Amphotericin B. This indicates a potential for these compounds in developing anticancer agents due to their antimicrobial efficacy (Mabkhot et al., 2016).

Antimicrobial Applications

- Novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones were synthesized and evaluated for antimicrobial effectiveness. The synthesized compounds demonstrated activity against a range of microorganisms, with some showing significant antimicrobial potential, highlighting their utility in addressing microbial resistance (Gomha et al., 2018).

Radioligand Development for PET Imaging

- Compounds within the pyrazolo[1,5-a]pyrimidineacetamide series, designed with fluorine atoms for labeling with fluorine-18, have been synthesized for potential use in positron emission tomography (PET) imaging. This development facilitates the in vivo imaging of specific receptors, offering a valuable tool for medical diagnostics and research (Dollé et al., 2008).

Insecticidal Activities

- Research on heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has led to the synthesis of new compounds. These compounds were evaluated for their insecticidal potential, offering insights into the development of novel agrochemicals to combat pest infestations (Fadda et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to interact with various targets such as c-met and vegfr-2 . These targets play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival .

Mode of Action

Compounds with similar structures have been shown to inhibit their targets through specific interactions . For instance, docking studies of related compounds have indicated that hydrogen interactions between the nitrogen atom in the pyridine ring and specific amino acids in the target protein could be responsible for their activity .

Biochemical Pathways

Inhibition of these targets could disrupt these pathways, leading to downstream effects such as reduced cell proliferation and induced apoptosis .

Pharmacokinetics

In silico pharmacokinetic studies of related compounds have been summarized . These studies typically involve predicting properties such as absorption, distribution, metabolism, and excretion, which can impact the bioavailability of the compound .

Result of Action

Related compounds have shown good antitumor activities against various cancer cell lines . These effects are likely due to the inhibition of their targets and the subsequent disruption of cell signaling pathways .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6OS/c20-14-8-6-13(7-9-14)10-26-18-17(24-25-26)19(22-12-21-18)28-11-16(27)23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFXIJGWJIYDEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2879980.png)

![5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2879981.png)

![(2S,3As,6aS)-1-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2879983.png)

![tert-butyl N-[carbamimidoyl(cyclohexyl)methyl]carbamate](/img/structure/B2879987.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2879988.png)

![N-Cyclopropyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879989.png)

![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2879990.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2879992.png)

![Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate](/img/structure/B2879997.png)

![(Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879999.png)

![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide](/img/structure/B2880002.png)